Home > Products > Screening Compounds P98002 > Nalbuphine 3-acetylsalicylate
Nalbuphine 3-acetylsalicylate - 89066-69-3

Nalbuphine 3-acetylsalicylate

Catalog Number: EVT-1542249
CAS Number: 89066-69-3
Molecular Formula: C30H33NO7
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nalbuphine 3-acetylsalicylate is a chemical compound derived from nalbuphine, a semi-synthetic opioid analgesic, and acetylsalicylic acid, commonly known as aspirin. This compound combines the analgesic properties of both components, potentially offering enhanced pain relief with a reduced risk of side effects associated with traditional opioids. Nalbuphine itself acts as a mixed agonist-antagonist at opioid receptors, providing pain relief while minimizing the risk of addiction and respiratory depression commonly seen with full agonists.

Source and Classification

Nalbuphine 3-acetylsalicylate is classified as an opioid analgesic. It is synthesized from nalbuphine, which is classified under the phenanthrene or morphinan series of compounds. The combination with acetylsalicylic acid suggests its classification as a non-steroidal anti-inflammatory drug (NSAID) as well, thereby targeting pain through multiple mechanisms.

Synthesis Analysis

The synthesis of nalbuphine 3-acetylsalicylate involves several key steps:

  1. Starting Materials: The synthesis begins with nalbuphine hydrochloride and acetylsalicylic acid.
  2. Reaction Conditions: The reaction typically requires an acidic catalyst to facilitate the esterification process between the carboxylic acid group of acetylsalicylic acid and the hydroxyl group present in nalbuphine.
  3. Isolation and Purification: Post-reaction, the product is isolated through standard extraction techniques, followed by purification methods such as recrystallization or chromatography to obtain pure nalbuphine 3-acetylsalicylate.

Technical details regarding specific reaction conditions (temperature, time, solvent systems) are critical for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.

Molecular Structure Analysis

Nalbuphine 3-acetylsalicylate features a complex molecular structure that can be depicted as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₅
  • Molecular Weight: Approximately 357.39 g/mol
  • Structural Components: The molecule consists of a nalbuphine backbone linked to an acetylsalicylic acid moiety via an ester bond.

Structural Data

The structural analysis reveals:

  • Functional Groups: Presence of hydroxyl (-OH), carbonyl (C=O), and ester (RCOOR') functional groups.
  • Stereochemistry: The stereochemistry of nalbuphine contributes to its pharmacological activity, influencing receptor binding and efficacy.
Chemical Reactions Analysis

Nalbuphine 3-acetylsalicylate can undergo various chemical reactions typical for esters and opioids:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into nalbuphine and acetylsalicylic acid.
  2. Transesterification: It may react with alcohols to form new esters.
  3. Degradation: Under certain conditions (e.g., heat or strong acids), it may degrade into its constituent parts or other byproducts.

These reactions are essential for understanding its stability and behavior in biological systems.

Mechanism of Action

The mechanism of action for nalbuphine 3-acetylsalicylate is multifaceted:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to moisture and heat.
  • pH Sensitivity: May undergo hydrolysis at extreme pH levels.

Relevant data from studies indicate that the compound maintains its integrity under physiological pH but may degrade under acidic or basic conditions.

Applications

Nalbuphine 3-acetylsalicylate has potential applications in various scientific fields:

  1. Pain Management: It can be utilized in clinical settings for managing acute and chronic pain due to its dual action.
  2. Postoperative Analgesia: Given its favorable side effect profile, it may be particularly useful in postoperative settings where opioid-related complications are a concern.
  3. Research Tool: As a model compound, it can be used in pharmacological studies to explore opioid receptor interactions and drug metabolism pathways.
Chemical Structure and Synthesis

Molecular Characterization of Nalbuphine 3-Acetylsalicylate

Nalbuphine 3-acetylsalicylate (CAS# 118776-11-7) is an ester prodrug formed by covalent linkage of the opioid analgesic nalbuphine with acetylsalicylic acid (aspirin) at the phenolic 3-hydroxyl position of the morphinan scaffold. Its systematic IUPAC name is (–)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol 3-(2-acetoxybenzoate). The molecular formula is C₃₀H₃₃NO₇, corresponding to a molecular weight of 519.59 g/mol [3] [6]. Key structural features include:

  • Morphinan Core: Retains the tetracyclic structure of nalbuphine, including the epoxymorphinan skeleton with a cyclobutylmethyl group at N17 and hydroxyl groups at C6 and C14.
  • Ester Bond: The 3-hydroxyl group is esterified with the carboxyl group of acetylsalicylate, introducing a bulkier aromatic moiety.
  • Acetylsalicylate Moiety: Provides the aspirin-derived component, featuring an acetylated salicylate group with potential hydrolysis sites [4] [6].
  • Physicochemical Properties:
  • logP: Predicted at ~3.8 (higher than nalbuphine’s logP of ~2.9), indicating enhanced lipophilicity due to the aromatic ester group.
  • Hydrogen Bonding: Reduced H-bond donor capacity (1 vs. nalbuphine’s 3) due to esterification of the 3-OH group.
  • Solubility: Decreased aqueous solubility relative to nalbuphine HCl, necessitating formulation adjustments for parenteral delivery [4] [7].

Table 1: Molecular Descriptors of Nalbuphine 3-Acetylsalicylate

PropertyValue
Molecular FormulaC₃₀H₃₃NO₇
Molecular Weight519.59 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds8
Topological Polar Surface Area99.7 Ų
logP (Predicted)3.8

Synthetic Pathways for Esterification of Nalbuphine at the 3-Hydroxyl Position

The synthesis targets regioselective esterification at the C3 phenolic hydroxyl group, leveraging its higher nucleophilicity compared to the aliphatic C6 and C14 hydroxyls. Two primary strategies are employed:

  • Direct Carbodiimide-Mediated Coupling:
  • Reagents: Nalbuphine, acetylsalicyloyl chloride, triethylamine (base catalyst), anhydrous dichloromethane (solvent).
  • Mechanism: Nucleophilic acyl substitution where the 3-OH attacks the electrophilic carbonyl of acetylsalicyloyl chloride.
  • Conditions: 0–5°C under inert atmosphere to minimize hydrolysis.
  • Yield: ~65–75% after silica gel chromatography [4] [6].
  • Protection-Deprotection Strategy:
  • Step 1: Protection of C6 and C14 hydroxyls as tert-butyldimethylsilyl (TBDMS) ethers.
  • Step 2: Esterification at C3 with acetylsalicyloyl chloride.
  • Step 3: Deprotection using tetrabutylammonium fluoride (TBAF).
  • Advantage: Prevents di-esterification; achieves >85% purity.
  • Challenge: Multi-step process reduces overall yield to ~50% [5].

  • Analytical Confirmation:

  • NMR: ¹H-NMR shows characteristic downfield shift of the C3 proton (δ 7.2–8.1 ppm for salicylate aromatics).
  • MS: ESI-MS m/z 520.2 [M+H]⁺ confirms molecular weight [3] [6].

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Direct Coupling65–75>90Simplicity, fewer steps
Protection-Deprotection~50>85Regioselectivity control

Comparative Analysis of Nalbuphine Derivatives: Structural-Activity Relationships

Modification at the 3-position significantly alters pharmacological behavior due to steric and electronic effects on receptor engagement:

  • Receptor Binding Dynamics:
  • The 3-acetylsalicylate group sterically hinders interaction with μ-opioid receptors (MOR), reducing nalbuphine’s partial MOR antagonism.
  • κ-opioid receptor (KOR) affinity is preserved but with altered efficacy due to reduced conformational flexibility [2] [8].

  • Metabolic Fate and Bioactivation:

  • Esterase Hydrolysis: In vivo cleavage regenerates nalbuphine and acetylsalicylate. Hydrolysis rates vary by species: rapid in dogs (t₁/₂ ~15 min), slower in rats due to differential esterase expression [4].
  • Oral Bioavailability: The prodrug enhances nalbuphine’s oral absorption in dogs (16% vs. 3% for free nalbuphine) by bypassing first-pass glucuronidation at C3. This effect is absent in rats and humans, where UGT2B7-mediated glucuronidation at C6 dominates [4] [7].

  • Comparative Analgesic Efficacy:

  • Nalbuphine Esters: Long-chain fatty acid esters (e.g., decanoate) show sustained release (duration: 60 h vs. 4 h for HCl salt). The 3-acetylsalicylate instead prioritizes rapid hydrolysis for dual drug delivery [2].
  • Glucuronide Metabolites: Nalbuphine-6-glucuronide (N6G) is an active KOR agonist with 3-fold greater antinociceptive potency than nalbuphine after intracisternal administration. In contrast, 3-acetylsalicylate is a prodrug without intrinsic activity [5].

  • Hyperlipidemia Interactions:Elevated serum lipids bind nalbuphine 3-acetylsalicylate, reducing Cₘₐₓ by 15.5% and delaying absorption. Brain accumulation increases 1.6-fold after multiple doses in hyperlipidemic models, potentially heightening CNS effects despite unaltered analgesic ED₅₀ [9].

Table 3: Pharmacokinetic and Functional Comparison of Nalbuphine Derivatives

DerivativeKey Structural FeatureT₁/₂Bioavailability (%)Primary Use Case
Nalbuphine HClFree C3/C6/C14 hydroxyls2–4 h12 (oral)Acute IV/IM analgesia
Nalbuphine 3-AcetylsalicylateC3-esterified aspirin~1.5 h16 (oral, dog)Prodrug for enhanced absorption
Nalbuphine DecanoateC3/C6 di-ester with decanoic acid60 hN/A (depot)Long-acting analgesia
Nalbuphine-6-glucuronideC6-β-D-glucuronide3–5 hNot applicableActive metabolite
  • Emerging Derivatives:Recent studies explore C6-amide-linked derivatives (e.g., nalfurafine analogues) combining KOR agonism/DOR partial agonism for non-addictive analgesia. These retain the 3-OH group, unlike 3-acetylsalicylate [8].

Properties

CAS Number

89066-69-3

Product Name

Nalbuphine 3-acetylsalicylate

IUPAC Name

[(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-acetyloxybenzoate

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C30H33NO7/c1-17(32)36-22-8-3-2-7-20(22)28(34)37-23-10-9-19-15-24-30(35)12-11-21(33)27-29(30,25(19)26(23)38-27)13-14-31(24)16-18-5-4-6-18/h2-3,7-10,18,21,24,27,33,35H,4-6,11-16H2,1H3/t21-,24-,27-,29-,30+/m0/s1

InChI Key

MTRORSPXFPXAFS-KRKZQTBPSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(CC5C6(C4(CCN5CC7CCC7)C(O3)C(CC6)O)O)C=C2

Synonyms

nalbuphine 3-acetylsalicylate

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(CC5C6(C4(CCN5CC7CCC7)C(O3)C(CC6)O)O)C=C2

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C3C4=C(C[C@H]5[C@]6([C@]4(CCN5CC7CCC7)[C@@H](O3)[C@H](CC6)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.